molecular formula C12H26BNO3 B13791541 3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine CAS No. 94266-01-0

3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine

Cat. No.: B13791541
CAS No.: 94266-01-0
M. Wt: 243.15 g/mol
InChI Key: SJHZQZRZOQXGAB-UHFFFAOYSA-N
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Description

3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine is an organic compound that features a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine typically involves the reaction of a boronic acid derivative with a suitable amine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine exerts its effects involves the interaction of the boron-containing dioxaborinane ring with specific molecular targets. This interaction can lead to the formation of stable complexes, which are crucial for its reactivity and functionality in various applications .

Properties

CAS No.

94266-01-0

Molecular Formula

C12H26BNO3

Molecular Weight

243.15 g/mol

IUPAC Name

3-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]-N,N,2,2-tetramethylpropan-1-amine

InChI

InChI=1S/C12H26BNO3/c1-11(2,7-14(5)6)8-15-13-16-9-12(3,4)10-17-13/h7-10H2,1-6H3

InChI Key

SJHZQZRZOQXGAB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)OCC(C)(C)CN(C)C

Origin of Product

United States

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